Chemical structure and physical properties of Methyl 2-(3-phthalimidopropoxy)benzoate
Chemical structure and physical properties of Methyl 2-(3-phthalimidopropoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of Methyl 2-(3-phthalimidopropoxy)benzoate. As a molecule incorporating both a phthalimide and a methyl benzoate moiety, it represents a compound of interest for researchers in medicinal chemistry and materials science. This document is designed to be a foundational resource, offering detailed protocols and theoretical insights to facilitate further investigation and application of this compound. While experimental data for this specific molecule is not widely available, this guide consolidates fundamental chemical information and provides robust, scientifically grounded predictions and methodologies.
Chemical Identity and Molecular Structure
Methyl 2-(3-phthalimidopropoxy)benzoate is a chemical compound that integrates a phthalimide group, known for its diverse biological activities, with a methyl benzoate scaffold via a propyl ether linkage.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-(3-(1,3-dioxoisoindolin-2-yl)propoxy)benzoate | N/A |
| CAS Number | 115149-46-7 | [1][2] |
| Molecular Formula | C₁₉H₁₇NO₅ | N/A |
| Molecular Weight | 339.34 g/mol | N/A |
The molecular structure consists of a central benzoic acid methyl ester with a 3-phthalimidopropoxy substituent at the ortho position.
Figure 1: Chemical structure of Methyl 2-(3-phthalimidopropoxy)benzoate.
Physical and Spectroscopic Properties
Table 2: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on similar phthalimide derivatives. |
| Melting Point | 100-120 °C | Estimation based on structurally related compounds. |
| Boiling Point | > 400 °C | High molecular weight suggests a high boiling point. |
| Solubility | Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol; insoluble in water. | Typical solubility for a moderately polar organic compound. |
| logP | ~3.5 | Calculated, indicating moderate lipophilicity. |
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): 7.8-8.0 (m, 4H, phthalimide-H), 7.2-7.8 (m, 4H, benzoate-H), 4.2-4.4 (t, 2H, O-CH₂), 3.9-4.1 (t, 2H, N-CH₂), 3.8-3.9 (s, 3H, O-CH₃), 2.2-2.4 (m, 2H, -CH₂-) |
| ¹³C NMR | δ (ppm): ~168 (C=O, ester), ~167 (C=O, imide), ~158 (C-O, benzoate), ~134 (aromatic C), ~132 (aromatic C), ~123 (aromatic C), ~120 (aromatic C), ~65 (O-CH₂), ~52 (O-CH₃), ~36 (N-CH₂), ~28 (-CH₂-) |
| IR (KBr) | ν (cm⁻¹): ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1770 & ~1715 (C=O imide stretch, symmetric & asymmetric), ~1725 (C=O ester stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch), ~720 (Ar-H bend) |
| Mass Spec (ESI+) | m/z: 340.1 [M+H]⁺, 362.1 [M+Na]⁺ |
Synthesis Methodology
A plausible and efficient synthesis of Methyl 2-(3-phthalimidopropoxy)benzoate can be achieved via a two-step process. The first step involves the synthesis of the key intermediate, 2-(3-phthalimidopropoxy)benzoic acid, followed by a Fischer esterification to yield the final product.
Figure 2: Proposed synthetic workflow for Methyl 2-(3-phthalimidopropoxy)benzoate.
Step 1: Synthesis of 2-(3-phthalimidopropoxy)benzoic acid
This intermediate can be synthesized via a Williamson ether synthesis using methyl salicylate and N-(3-bromopropyl)phthalimide, followed by saponification of the resulting ester.
Experimental Protocol:
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Reaction Setup: To a solution of methyl salicylate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Addition of Alkyl Halide: To the stirred suspension, add N-(3-bromopropyl)phthalimide (1.1 eq).
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Saponification: Dissolve the crude intermediate ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
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Hydrolysis: Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
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Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2.
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Isolation: Collect the precipitated 2-(3-phthalimidopropoxy)benzoic acid by vacuum filtration, wash with cold water, and dry.
Step 2: Fischer Esterification
The synthesized carboxylic acid is then esterified using methanol in the presence of an acid catalyst.
Experimental Protocol:
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Reaction Setup: Suspend 2-(3-phthalimidopropoxy)benzoic acid (1.0 eq) in an excess of methanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
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Reaction Conditions: Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.
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Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Applications and Biological Significance
While specific studies on Methyl 2-(3-phthalimidopropoxy)benzoate are limited, the phthalimide moiety is a well-established pharmacophore in drug discovery. Phthalimide and its derivatives exhibit a wide range of biological activities, suggesting potential therapeutic applications for this compound.
Figure 3: Potential therapeutic applications of Methyl 2-(3-phthalimidopropoxy)benzoate.
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Anti-inflammatory and Immunomodulatory Activity: Phthalimide derivatives, most notably thalidomide and its analogs, are known to modulate the immune system, often by inhibiting the production of tumor necrosis factor-alpha (TNF-α).[3][4] This suggests that Methyl 2-(3-phthalimidopropoxy)benzoate could be investigated for its potential in treating autoimmune and inflammatory diseases.[5]
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Anticancer Properties: The phthalimide scaffold is present in several anticancer agents.[6] These compounds can exert their effects through various mechanisms, including anti-angiogenic and pro-apoptotic pathways.
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Antimicrobial and Antimalarial Activity: Various phthalimide analogs have demonstrated activity against a range of microbial pathogens, including bacteria, fungi, and the malaria parasite, Plasmodium falciparum.[7][8]
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Other CNS Activities: The phthalimide core has been explored for its potential in developing anticonvulsant and analgesic agents.[4][5]
The presence of the methyl benzoate group and the specific ether linkage in Methyl 2-(3-phthalimidopropoxy)benzoate may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or an improved therapeutic profile compared to other phthalimide derivatives. Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.
Conclusion
Methyl 2-(3-phthalimidopropoxy)benzoate is a compound with a chemical architecture that suggests significant potential for applications in medicinal chemistry. This guide has provided a detailed overview of its chemical identity, a plausible and robust synthetic methodology, and an informed perspective on its potential biological significance based on the well-documented activities of its core phthalimide structure. While experimental data for this specific molecule is sparse, the information and protocols presented herein offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising compound.
References
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Recent Advances in the Chemistry of Phthalimide Analogues and their Therapeutic Potential. (2010). Current Medicinal Chemistry.
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The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives. (2025). Organic Chemistry: Current Research.
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Phthalimide analogs for antimalarial drug discovery. (2021). RSC Medicinal Chemistry.
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Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Pharmaceutical Research International.
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Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. (2010). PubMed.
- Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2022). Molecules. [URL: Not available]
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Methyl 2-(3-phthalimidopropoxy)benzoate | CAS 115149-46-7. Santa Cruz Biotechnology.
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Methyl 2-(3-phthalimidopropoxy)benzoate | CAS 115149-46-7. Santa Cruz Biotechnology (Korean).
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